5-Chloro-1,2-benzoxazol-3-amine
Overview
Description
5-Chloro-1,2-benzoxazol-3-amine is a chemical compound with the CAS Number: 73498-24-5. It has a molecular weight of 168.58 and its IUPAC name is 5-chloro-1,2-benzisoxazol-3-amine . It is a powder at room temperature .
Synthesis Analysis
Benzoxazole derivatives have been synthesized using various methods. One approach involves using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis
The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups .Chemical Reactions Analysis
Benzoxazole derivatives have been used as starting materials for different mechanistic approaches in drug discovery .Physical And Chemical Properties Analysis
5-Chloro-1,2-benzoxazol-3-amine is a powder at room temperature with a melting point of 142-147 degrees Celsius .Scientific Research Applications
Structural Analysis and Coordination Compounds
5-Chloro-1,2-benzoxazol-3-amine has been utilized in the synthesis of coordination compounds and structural analysis. A study by (Téllez et al., 2013) synthesized a novel compound using 5-Chloro-1,2-benzoxazol-3-amine, leading to the development of coordination compounds with metals like cobalt and nickel. This research highlights its potential in creating new materials with specific properties.
Synthesis of Anticancer Agents
In the field of medicinal chemistry, 5-Chloro-1,2-benzoxazol-3-amine derivatives have shown potential as anticancer agents. (Murty et al., 2011) synthesized a series of benzoxazole and benzoxazolone derivatives, including those derived from 5-Chloro-1,2-benzoxazol-3-amine, and evaluated their cytotoxic activity against human cancer cell lines.
Antimicrobial Properties
The compound has also been used in synthesizing derivatives with antimicrobial properties. (Murty et al., 2011) described the synthesis of cyclic amine-containing benzoxazoles, including derivatives of 5-Chloro-1,2-benzoxazol-3-amine, and their evaluation for antibacterial and antifungal activity.
Heterocyclic Systems Synthesis
In another study, 5-Chloro-1,2-benzoxazol-3-amine was used in the synthesis of novel heterocyclic systems. (Ibrahim et al., 2022) utilized a derivative of this compound to construct a variety of heterocyclic systems, contributing to the field of organic synthesis and potentially leading to new therapeutic agents.
Synthesis of 2-Aminated Benzoxazoles
The utility of 5-Chloro-1,2-benzoxazol-3-amine in synthesizing biologically active 2-aminated benzoxazoles has been demonstrated. (Stewart et al., 2009) described a high-yielding chlorination-amination procedure to generate these compounds, which are of interest in biological and pharmacological research.
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-1,2-benzoxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQGEMZMXVGMCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NO2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680538 | |
Record name | 5-Chloro-1,2-benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,2-benzoxazol-3-amine | |
CAS RN |
73498-24-5 | |
Record name | 5-Chloro-1,2-benzoxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1,2-benzoxazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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